N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide
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Overview
Description
N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide is a chemical compound with a unique structure that combines a furan ring with a carboxamide group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include chloroacetyl chloride and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, thereby affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide shares structural similarities with lidocaine, a well-known local anesthetic.
Procainamide: Another similar compound with antiarrhythmic properties.
Benzocaine: A local anesthetic with a similar mechanism of action
Uniqueness
This compound is unique due to its specific combination of a furan ring and a dimethylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
51639-73-7 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-hydroxyfuran-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-9-5-3-6-10(2)12(9)14(16)13(15)11-7-4-8-17-11/h3-8,16H,1-2H3 |
InChI Key |
KPRYWBNJEZELCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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